molecular formula C14H16N2O2 B14354101 4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol CAS No. 91548-23-1

4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol

Cat. No.: B14354101
CAS No.: 91548-23-1
M. Wt: 244.29 g/mol
InChI Key: FQRUNJQARWTBBE-ZIAGYGMSSA-N
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Description

4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol is an organic compound that features a complex structure with two amino groups and two hydroxyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol typically involves multi-step organic reactions. One common method includes the reduction of a nitro compound followed by a coupling reaction with a phenol derivative. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic processes. These methods are optimized for higher yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include quinones, amine derivatives, and substituted phenols. These products have various applications in organic synthesis and industrial processes.

Scientific Research Applications

4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The hydroxyl and amino groups play a crucial role in these interactions, facilitating binding to active sites and altering enzyme function.

Comparison with Similar Compounds

Similar Compounds

    Catechol: Similar in structure but lacks the amino groups.

    Hydroquinone: Contains two hydroxyl groups but no amino groups.

    Resorcinol: Another dihydroxybenzene derivative with different substitution patterns.

Uniqueness

4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

91548-23-1

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C14H16N2O2/c15-13(9-1-5-11(17)6-2-9)14(16)10-3-7-12(18)8-4-10/h1-8,13-14,17-18H,15-16H2/t13-,14-/m1/s1

InChI Key

FQRUNJQARWTBBE-ZIAGYGMSSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)O)N)N)O

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)O)N)N)O

Origin of Product

United States

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